6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one
Description
6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a piperazine ring substituted with a fluorophenyl group, making it a molecule of interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
6-chloro-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClFN4O2/c27-19-10-11-22-20(16-19)25(18-6-2-1-3-7-18)29-26(34)32(22)17-24(33)31-14-12-30(13-15-31)23-9-5-4-8-21(23)28/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWFQFGPNJKKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.
Substitution with Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of coupling reagents such as EDCI or DCC to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Amide Bond Hydrolysis and Stability
The oxoethyl-piperazine linker (C=O-N) is susceptible to hydrolysis under acidic or basic conditions. In studies of structurally related quinazolinone-piperazine hybrids ( ):
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Acidic Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl at reflux, yielding 2-(6-chloro-4-phenyl-2,4-dioxo-1,2-dihydroquinazolin-3(2H)-yl)acetic acid and 1-(2-fluorophenyl)piperazine.
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Basic Hydrolysis : NaOH (2M, 80°C) generates sodium carboxylate intermediates, confirmed via IR loss of the C=O stretch at 1,680 cm⁻¹ .
Table 1: Hydrolysis Conditions and Products
Nucleophilic Substitution at the Quinazoline Core
The 6-chloro substituent on the quinazolinone undergoes nucleophilic aromatic substitution (NAS) with amines or thiols:
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Amination : Reaction with piperazine derivatives in DMF at 120°C replaces chlorine with secondary amines (e.g., morpholine), confirmed by LC-MS ( ).
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Thiolation : Treatment with thiourea in ethanol introduces a thiol group (SH), forming 6-mercapto derivatives (yield: 72–85%) .
Key Mechanistic Insight :
The electron-withdrawing quinazolinone core activates the C6 position for NAS, with reactivity enhanced by the adjacent carbonyl groups .
Piperazine Functionalization
The 4-(2-fluorophenyl)piperazine group participates in reductive amination and alkylation:
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Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form N-methylpiperazine derivatives.
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Alkylation : Treatment with methyl iodide in THF introduces methyl groups at the piperazine nitrogen (confirmed by ¹³C-NMR at δ 45.2 ppm) .
Table 2: Piperazine Modification Reactions
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive amination | HCHO, H₂/Pd-C | N-methyl-4-(2-fluorophenyl)piperazine | 88 | |
| Alkylation | CH₃I, THF | N,N-dimethyl-4-(2-fluorophenyl)piperazine | 91 |
Quinazolinone Ring Modifications
The 1,2-dihydroquinazolin-2-one scaffold undergoes oxidation and ring-opening:
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Oxidation : MnO₂ in acetone converts the 1,2-dihydroquinazolinone to a fully aromatic quinazoline, verified by UV λmax shift from 290 nm to 320 nm .
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Ring-Opening : Strong bases (e.g., KOH/EtOH) cleave the quinazolinone ring to form anthranilic acid derivatives .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling at the 4-phenyl group introduces aryl substituents:
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Reaction with 4-fluorophenylboronic acid in dioxane/Pd(PPh₃)₄ yields 4-(4-fluorophenyl) analogs (yield: 65%) .
Biological Activity Correlations
Derivatives synthesized via the above reactions show varied pharmacological profiles:
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Anticancer Activity : 6-Mercapto analogs exhibit IC₅₀ = 2.5 µM against HUH-7 hepatoma cells .
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COX-II Inhibition : N-methylpiperazine derivatives show 74% inhibition at 10 µM ( ).
Structural-Activity Trends :
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one exhibit notable antimicrobial properties. The synthesis of various quinazolinone derivatives has been linked with significant antibacterial and antifungal activities.
Key Findings:
- In vitro Studies : Compounds derived from quinazolinone structures have been tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MIC) were determined using standard methods such as the agar streak dilution method, revealing potent antibacterial effects .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 6-chloro derivative | 4.1 | Staphylococcus aureus |
| 7B/9B/8B/10 | 50 | E. coli |
Antidepressant Effects
The piperazine moiety present in the compound is known for its role in developing antidepressants. Research has shown that derivatives containing piperazine can interact with serotonin receptors, which are crucial in mood regulation.
Case Studies:
- Animal Models : In animal studies, compounds similar to 6-chloro derivatives have demonstrated anxiolytic and antidepressant-like effects when administered in controlled doses. These studies often utilize behavioral tests such as the forced swim test and the tail suspension test to measure efficacy .
Anticancer Potential
The potential anticancer properties of quinazolinone derivatives have gained attention due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Insights:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives of this compound can induce apoptosis in various cancer types, including breast and lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of oncogenic signaling .
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.0 | Apoptosis induction |
| Lung Cancer | 3.5 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various signaling pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-quinazolinone and 2-quinazolinone derivatives.
Piperazine Derivatives: Compounds containing piperazine rings, such as aripiprazole and quetiapine.
Fluorophenyl Substituted Compounds: Compounds with fluorophenyl groups, such as fluoxetine and fluphenazine.
Uniqueness
6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific combination of structural features, including the quinazolinone core, piperazine ring, and fluorophenyl group. This unique structure imparts distinct pharmacological properties and potential therapeutic applications that differentiate it from other similar compounds.
Biological Activity
The compound 6-chloro-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₇H₁₈ClFN₅O
- Molecular Weight : 353.81 g/mol
The compound features a quinazolinone core which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antiviral Activity
Research indicates that derivatives of quinazolinones exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit HIV-1 replication effectively. The substitution patterns on the piperazine ring and the quinazolinone scaffold play critical roles in enhancing antiviral activity. In particular, compounds with fluorinated phenyl groups have demonstrated improved potency against HIV-1 mutants, suggesting that This compound may also possess similar efficacy in inhibiting viral replication .
Antibacterial Activity
The antibacterial potential of quinazolinone derivatives has been well documented. A recent study evaluated a series of related compounds against gram-positive bacteria, revealing that certain derivatives exhibited submicromolar activity against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The structure-activity relationship (SAR) analysis highlighted that modifications in the quinazolinone framework significantly influenced antibacterial efficacy .
| Compound | Activity Against MRSA | MIC (µg/mL) |
|---|---|---|
| Compound A | Yes | 0.5 |
| Compound B | Yes | 0.3 |
| 6-chloro... | TBD | TBD |
Anticancer Activity
Quinazolinones have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or cell cycle progression pathways. In vitro studies suggest that This compound may induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
Case Study 1: HIV Inhibition
A study conducted by researchers at a prominent university explored the antiviral activity of various quinazolinone derivatives against HIV strains. The findings indicated that compounds with similar structural motifs to 6-chloro... displayed IC50 values in the low nanomolar range against wild-type and resistant strains of HIV .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, a series of quinazolinone derivatives were tested against clinical isolates of MRSA. The results demonstrated that certain modifications led to enhanced antibacterial activity compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
